UKI-1
Overview
Description
UKI-1 is a 3-amidinophenylalanine-based non-cytotoxic small molecule. It belongs to a new class of drugs and has been investigated for its potential in blocking tumor cell invasion, metastasis, and primary tumor growth. This compound inhibits serine proteases and the urokinase Plasminogen Activator (uPA) system, which are crucial in the metastasis and primary tumor growth of various solid tumors, including breast, gastric, and colon cancers .
Preparation Methods
The synthesis of UKI-1 involves several steps, starting with the preparation of 3-amidinophenylalanine. The synthetic route typically includes the following steps:
Formation of the amidine group: This involves the reaction of an appropriate precursor with an amidine-forming reagent under controlled conditions.
Coupling with phenylalanine: The amidine group is then coupled with phenylalanine to form the desired compound.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain the this compound in its pure form.
Industrial production methods may involve scaling up these synthetic routes with optimizations to improve yield and reduce production costs .
Chemical Reactions Analysis
UKI-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxo derivatives, while reduction may yield reduced forms of the compound .
Scientific Research Applications
UKI-1 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of serine proteases and the urokinase Plasminogen Activator system.
Biology: It is used to investigate the role of serine proteases in various biological processes, including cell invasion and metastasis.
Medicine: It has potential therapeutic applications in the treatment of solid tumors, including breast, gastric, and colon cancers. .
Mechanism of Action
UKI-1 exerts its effects by inhibiting serine proteases and the urokinase Plasminogen Activator system. The compound binds to the urokinase plasminogen activator surface receptor, resulting in the inhibition of the uPA system. This inhibition blocks tumor cell invasion, metastasis, and primary tumor growth. The molecular targets involved include various serine proteases such as trypsin-3, trypsin-2, trypsin-1, matriptase-1, and trypsin-6 .
Comparison with Similar Compounds
UKI-1 is unique in its specific inhibition of serine proteases and the urokinase Plasminogen Activator system. Similar compounds include:
Upamostat: The active metabolite of Wx-uk1, which also inhibits serine proteases and the uPA system.
Mesupron®: Another 3-amidinophenylalanine-based compound developed for similar therapeutic applications.
These compounds share similar mechanisms of action but may differ in their specific targets, potency, and therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[(2S)-3-(3-carbamimidoylphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47N5O5S/c1-8-42-32(39)37-14-12-36(13-15-37)31(38)28(17-23-10-9-11-24(16-23)30(33)34)35-43(40,41)29-26(21(4)5)18-25(20(2)3)19-27(29)22(6)7/h9-11,16,18-22,28,35H,8,12-15,17H2,1-7H3,(H3,33,34)/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJSHQTWOHGCMM-NDEPHWFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C(=O)[C@H](CC2=CC(=CC=C2)C(=N)N)NS(=O)(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220355-63-5 | |
Record name | Wx-uk1 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220355635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | WX-UK1 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00LOF6890B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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